molecular formula C5H8FNO B6237562 3-fluoro-2-hydroxy-3-methylbutanenitrile CAS No. 26429-35-6

3-fluoro-2-hydroxy-3-methylbutanenitrile

Cat. No.: B6237562
CAS No.: 26429-35-6
M. Wt: 117.1
InChI Key:
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Description

3-fluoro-2-hydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H8FNO. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a butane backbone. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fluorination of 2-hydroxy-3-methylbutanenitrile: : One common method involves the fluorination of 2-hydroxy-3-methylbutanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, to avoid decomposition of the product.

  • Hydroxylation of 3-fluoro-3-methylbutanenitrile: : Another route involves the hydroxylation of 3-fluoro-3-methylbutanenitrile. This can be achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as a transition metal complex.

Industrial Production Methods

Industrial production of 3-fluoro-2-hydroxy-3-methylbutanenitrile often involves continuous flow processes to ensure high yield and purity. These processes typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-fluoro-2-hydroxy-3-methylbutanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The fluorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydride (NaH) to facilitate the reaction.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

    Catalysts: Transition metal complexes for hydroxylation reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-hydroxy-3-methylbutanenitrile has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme mechanisms, particularly those involving nitrile hydratases and nitrilases, which catalyze the conversion of nitriles to amides and acids.

  • Industry: : Used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 3-fluoro-2-hydroxy-3-methylbutanenitrile exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of the fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-methylbutanenitrile: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    3-fluoro-3-methylbutanenitrile: Lacks the hydroxyl group, which affects its solubility and reactivity in oxidation reactions.

    3-hydroxy-3-methylbutanenitrile: Lacks the fluorine atom, affecting its chemical properties and applications.

Uniqueness

3-fluoro-2-hydroxy-3-methylbutanenitrile is unique due to the combination of its functional groups. The presence of both a fluorine atom and a hydroxyl group on the same carbon atom provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and research applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

CAS No.

26429-35-6

Molecular Formula

C5H8FNO

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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